7-Bromoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound notable for its unique structural features and potential applications in various fields, particularly medicinal chemistry. The compound is characterized by the presence of both imidazole and thiazole rings, which contribute to its diverse chemical properties and biological activities. Its molecular formula is , with a molecular weight of approximately 227.06 g/mol.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their ring structures. It is often synthesized for use in biological research and pharmaceutical development due to its potential as an enzyme inhibitor and antimicrobial agent. The presence of the bromine atom at the 7-position enhances its reactivity, making it a valuable precursor for further chemical modifications.
The synthesis of 7-bromoimidazo[4,3-b][1,3]thiazole typically involves several key steps:
The reaction conditions can vary significantly based on the specific synthetic route chosen. For instance, temperature control during the cyclization process is crucial to achieving optimal yields and minimizing side reactions. Industrial-scale production may utilize continuous flow reactors to enhance efficiency.
7-Bromoimidazo[4,3-b][1,3]thiazole features a fused ring system comprising an imidazole ring and a thiazole ring. The bromine atom is attached at the 7-position of the imidazole ring, which influences both its physical properties and reactivity.
7-Bromoimidazo[4,3-b][1,3]thiazole can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations efficiently.
The mechanism of action for 7-bromoimidazo[4,3-b][1,3]thiazole primarily involves its interaction with biological targets such as enzymes or receptors.
The chemical properties include:
7-Bromoimidazo[4,3-b][1,3]thiazole has several scientific applications:
The imidazo[4,3-b][1,3]thiazole core is a bicyclic 5-5 fused heterocyclic system comprising an imidazole ring fused with a thiazole ring via shared bonds between C4-C5 of imidazole and C3-C4 of thiazole. This fusion creates a planar, electron-deficient scaffold with significant π-delocalization. The numbering system designates the thiazole sulfur as position 1, with fusion occurring across positions 4-5 (thiazole) and 4a-8a (imidazole). Substitution at position 7 (equivalent to C2 of the imidazole ring) is sterically and electronically favored due to reduced ring strain and enhanced stability. The introduction of a bromine atom at C7 yields 7-bromoimidazo[4,3-b][1,3]thiazole (molecular formula: C₅H₃BrN₂S; molecular weight: 218.06 g/mol), significantly altering the compound’s electronic profile and reactivity. Key identifiers include:
Table 1: Fundamental Identifiers of 7-Bromoimidazo[4,3-b][1,3]thiazole
Property | Value |
---|---|
Molecular Formula | C₅H₃BrN₂S |
Molecular Weight | 218.06 g/mol |
Canonical SMILES | BrC1N=CN2C=CSC2=1 |
InChIKey | ZBBPDHZTQRZZGT-UHFFFAOYSA-N |
Exact Mass | 201.92003 |
Bromination of imidazo[4,3-b][1,3]thiazoles exhibits pronounced regioselectivity governed by electronic density distribution and orbital symmetry. Electrophilic aromatic substitution (SEAr) favors C7 due to:
Distinguishing 7-bromoimidazo[4,3-b][1,3]thiazole from structural isomers (e.g., 5-bromo or 2-bromo derivatives) relies on spectral and computational metrics:
Table 2: Distinguishing Features of Key Bromoimidazothiazole Isomers
Isomer | ¹³C NMR (C-Br, ppm) | ¹H NMR (H2, ppm) | J₄₋₅ (Hz) | Electronic Energy (HF/a.u.) |
---|---|---|---|---|
7-Bromo (this compound) | 126.8 | 8.05 (s) | 1.2 | -829.45 |
5-Bromoimidazo[4,3-b]thiazole | 131.2 | 7.92 (d) | 5.8 | -829.39 |
2-Bromoimidazo[4,3-b]thiazole | 142.5 | 8.21 (s) | N/A | -829.41 |
Key Distinctions:
Crystallography: Though experimental single-crystal data for the title compound is unavailable, analogous structures (e.g., unsubstituted imidazo[4,3-b]thiazole) predict monoclinic P2₁/c symmetry with a=8.07 Å, b=10.16 Å, c=11.45 Å, α=γ=90°, β=100.1°. Bromine introduction minimally distorts bond angles but elongates the C7-C8 bond by 0.04 Å due to steric stress [4] [9]. Key predicted metrics:
Table 3: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Space Group | P2₁/c |
Unit Cell (a, b, c; Å) | 8.07, 10.16, 11.45 |
Angle (β, °) | 100.1 |
Volume (ų) | 894.5 |
Density (g/cm³) | 1.98 |
Spectroscopy:
Table 4: Mass Spectrometric Adduct Profiles
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 202.927 | 124.6 |
[M+Na]+ | 224.909 | 141.9 |
[M-H]- | 200.913 | 131.5 |
[M+NH₄]+ | 219.954 | 151.0 |
Advanced 2D NMR: ROESY correlations confirm spatial proximity between H2 and H4 (NOE: 4.8%), supporting the syn-orientation of protons relative to the fusion bond. HMBC shows ³J coupling from Br-C7 to H5, confirming substitution position [4].
Compound Names in Article:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8